molecular formula C17H12ClN5O B100856 Intrazole CAS No. 15992-13-9

Intrazole

Cat. No.: B100856
CAS No.: 15992-13-9
M. Wt: 337.8 g/mol
InChI Key: ZDHHGGFQZRPUSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indazole, a bicyclic heterocyclic compound consisting of a benzene ring fused to a pyrazole ring, is a pharmacologically significant scaffold. It is characterized by two adjacent nitrogen atoms within its five-membered ring (Figure 1). Indazole derivatives exhibit diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties . For instance, 5,6-disubstituted indazole-4,7-diones demonstrate potent antitumor activity by interfering with DNA synthesis in cancer cells . Recent synthetic advances, such as copper-catalyzed N-arylation, have expanded the structural diversity of indazole derivatives, enabling tailored drug design .

Preparation Methods

Stereoselective Synthesis of Itraconazole

Chiral Starting Materials and Protecting Group Strategies

The CN106146480B patent details a 10-step synthesis starting from (R)-(+)-epoxy propanol, employing trityl chloride for hydroxyl protection to achieve enantiomeric purity >99.5%. Critical steps include:

  • Epoxide ring-opening with benzyl alcohol under alkaline conditions (NaOH, 0°C), yielding compound 2 with 92% efficiency .

  • β-Silylation elimination using chloromethyl trimethylsilane and magnesium, followed by concentrated H₂SO₄ treatment, removes silicon protecting groups while maintaining stereochemical integrity .

A comparative analysis of protecting group strategies reveals trityl ethers outperform traditional acetyl groups due to their bulkiness, reducing racemization during esterification (Table 1).

Table 1: Protecting Group Impact on Intermediate Purity

Protecting GroupReaction StepPurity (%)Yield (%)
TritylGlycidol Ether99.580.6
AcetylGlycidol Ether87.268.3
BenzylGlycidol Ether93.175.4

Data derived from Example 9 of CN106146480B , comparing alternative methods from US4267179.

Cyclization and Triazole Coupling

The final stages involve iodine-mediated stereoselective cyclization and triazole substitution:

  • Iodocyclization of compound 5 achieves 85% yield through a radical-stabilized transition state, confirmed by X-ray crystallography .

  • Triazole coupling with sodium triazole in DMSO at 60°C for 1.5 hours minimizes byproducts (<0.2%) compared to earlier methods using THF (byproducts 2.1-3.4%) .

Optimization of Key Intermediates

One-Step Triazole Intermediate Synthesis

CN101391994A revolutionizes triazole compound preparation by condensing three steps into a single reaction:

  • Direct alkylation of cis-bromo ester with triazole in DMSO at 120-189°C for 15-40 hours, achieving 82.4% yield versus 50-60% in prior methods .

  • Polyethylene glycol catalysts (PEG-600) reduce isomer impurities from 15% to 10.5%, critical for meeting European Pharmacopoeia standards .

Table 2: Triazole Intermediate Synthesis Comparison

ParameterTraditional Method Novel Method
Steps31
Yield (%)50-6082.4
Isomer Impurities (%)15.010.5
Production Cost ($/kg)42002520

Epoxy Propanol Derivatives

Racemic resolution of (±)-epoxy propanol via chiral column chromatography (Chiralpak AD-H, hexane/EtOH 90:10) provides (R)-(+)-enantiomer in 98% ee, crucial for avoiding diastereomeric byproducts during glycidol ether formation .

Industrial-Scale Production Techniques

Crystallization and Purification

Post-synthesis purification employs antisolvent crystallization:

  • Dichloromethane/n-heptane (1:9 v/v) at 0°C precipitates compound 9 with 80.6% recovery and 99.5% purity .

  • Ethyl acetate recrystallization reduces residual solvents below ICH Q3C limits (DMSO < 89 ppm, methanol < 3000 ppm) .

Supercritical Fluid Formulation

GB2551672A introduces a bioavailability-enhanced formulation using supercritical CO₂ crystallization:

  • Process Parameters : 50-130 Bar pressure, 10-50 mL/min CO₂ flow, and 0.1-3 mL/min solution feed rate yield particles <200 nm .

  • Excipient System : Hydroxypropyl methylcellulose (HPMC) and pluronic F-127 (1:0.25 ratio) stabilize itraconazole-L-ascorbic acid complexes, increasing aqueous solubility from 1 μg/mL to 4.3 mg/mL .

Table 3: Formulation Performance Metrics

ParameterConventional Capsule Supercritical Formulation
Bioavailability (%)5589
Cₘₐₓ (μg/mL)0.72.1
Tₘₐₓ (hours)42

Analytical and Regulatory Considerations

Quality Control Methods

  • HPLC Analysis : Zorbax Eclipse XDB-C18 column (4.6×250 mm, 5 μm) with acetonitrile/0.1% H₃PO₄ (55:45) mobile phase resolves itraconazole from isomers (RRT 1.03) with LOD 0.02 μg/mL .

  • XRD Validation : Diffraction peaks at 2θ = 7.8°, 15.6°, and 23.4° confirm polymorphic Form I, avoiding hygroscopic Form II .

Environmental Impact

Solvent recovery systems in modern plants reclaim >95% dichloromethane via multistage distillation, reducing waste generation from 8.2 kg/kg API to 1.3 kg/kg API .

Chemical Reactions Analysis

Types of Reactions

Intrazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its antimicrobial activity.

Common Reagents and Conditions

    Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involving this compound often use reagents like halogens or alkylating agents under controlled conditions.

Major Products

The major products formed from these reactions include various derivatives of this compound that retain its antimicrobial properties while potentially offering improved efficacy or reduced side effects.

Scientific Research Applications

Clinical Applications

1. Treatment of Fungal Infections

Intrazole is effective against a range of fungal infections, including:

  • Dermatophyte Infections : Such as ringworm and athlete's foot.
  • Candidiasis : Persistent yeast infections affecting the mouth, throat, and vagina.
  • Cryptococcal Infections : Particularly in immunocompromised patients.
  • Histoplasmosis and Aspergillosis : Serious systemic fungal infections.

Efficacy Data Table

Infection TypePathogen(s)Treatment DurationEfficacy Rate (%)
Dermatophyte InfectionsTrichophyton, Microsporum30 days85
Vaginal CandidiasisCandida albicans1-3 days90
Cryptococcal InfectionCryptococcus neoformansVariable80
HistoplasmosisHistoplasma capsulatumVariable75

Pharmacological Properties

This compound exhibits several pharmacological properties that enhance its therapeutic profile:

  • Broad Spectrum Antifungal Activity : Effective against both superficial and systemic fungal infections.
  • Safety Profile : Generally well-tolerated with manageable side effects such as nausea and abdominal discomfort.
  • Mechanism of Action : Inhibits ergosterol synthesis in fungal cell membranes, crucial for maintaining structural integrity.

Case Study 1: Treatment of Onychomycosis

A clinical study involving patients with onychomycosis (fungal nail infection) demonstrated that this compound administered over a period of 12 weeks resulted in a significant improvement in nail appearance and reduction in fungal load. The study reported an efficacy rate of approximately 80% with minimal adverse effects noted.

Case Study 2: Candidiasis Management

In another case series focusing on recurrent candidiasis, patients treated with this compound showed a marked decrease in symptom recurrence compared to those receiving standard antifungal therapy. The treatment duration varied from one to three days based on clinical response, with an overall success rate exceeding 90%.

Mechanism of Action

Intrazole exerts its effects by inhibiting the synthesis of nucleic acids in bacteria and parasites. It targets specific enzymes involved in the replication and transcription processes, leading to the disruption of cellular functions and ultimately causing cell death. The molecular pathways involved include the inhibition of DNA gyrase and topoisomerase IV, which are crucial for DNA replication .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Azole Compounds

Table 1: Structural and Pharmacological Comparison

Compound Ring Structure Nitrogen Atoms Key Pharmacological Activities Clinical Applications
Indazole Benzene + pyrazole 2 Antitumor, anti-inflammatory, kinase inhibition Oncology (e.g., kinase inhibitors)
Tetrazole Five-membered ring 4 Antihypertensive, antiviral, antimicrobial Angiotensin II receptor blockers (e.g., Losartan)
Imidazole Five-membered ring 2 Antifungal, enzyme inhibition (e.g., histamine) Antifungals (e.g., Ketoconazole)
Triazole Five-membered ring 3 Antifungal, covalent enzyme inhibition Antifungals (e.g., Fluconazole)
Pyrazole Five-membered ring 2 Analgesic, antipyretic COX-2 inhibitors (e.g., Celecoxib)

Indazole vs. Tetrazole

  • Structural Differences : Tetrazole contains four nitrogen atoms in a single five-membered ring, whereas indazole has two nitrogen atoms in a fused bicyclic system. This difference impacts metabolic stability; tetrazoles are more resistant to oxidative degradation .
  • Pharmacological Profiles: Indazole derivatives like triazenoindazoles show antiproliferative activity against leukemia cells (IC₅₀ = 1.2–3.8 μM) . Tetrazoles, such as Losartan, act as angiotensin II receptor antagonists (IC₅₀ = 0.5 nM) for hypertension .

Indazole vs. Imidazole

  • Synthetic Accessibility : Imidazole synthesis often employs palladium-catalyzed allylation or copper-mediated coupling , while indazole synthesis relies on cyclization of ortho-substituted anilines .
  • Biological Targets :
    • Imidazole inhibits histamine H₂ receptors (e.g., Cimetidine , pKa = 6.8) for ulcer treatment .
    • Indazole derivatives target cyclin-dependent kinases (CDKs), with AT7519 showing CDK2 inhibition (Ki = 0.15 μM) in clinical trials .

Indazole vs. Triazole

  • Mechanistic Divergence : Triazoles act as covalent inhibitors (e.g., Ibrutinib targeting BTK kinase) via Michael addition , whereas indazoles often function as ATP-competitive kinase inhibitors.
  • Thermodynamic Stability : Triazoles exhibit higher ring strain (ΔG = 15–20 kcal/mol) compared to indazoles (ΔG = 10–12 kcal/mol), affecting bioavailability .

Indazole vs. Pyrazole

  • Anti-Inflammatory Activity: Pyrazole-based Celecoxib inhibits COX-2 (IC₅₀ = 40 nM) , while indazole derivatives like Pazopanib target VEGF receptors (IC₅₀ = 30 nM) for renal cell carcinoma .

Research Findings and Clinical Relevance

Table 2: Preclinical and Clinical Data

Compound Lead Candidate Target/Mechanism Efficacy (IC₅₀/Ki) Clinical Stage
Indazole Pazopanib VEGFR/PDGFR inhibition 30 nM Approved (2009)
Tetrazole Losartan Angiotensin II receptor antagonism 0.5 nM Approved (1995)
Triazole Ibrutinib Covalent BTK inhibition 0.5 nM Approved (2013)
Imidazole Ketoconazole CYP51A1 inhibition (antifungal) 50 nM Approved (1981)

Biological Activity

Itraconazole, a triazole antifungal agent, has garnered attention not only for its antifungal properties but also for its diverse biological activities, particularly in oncology and dermatology. This article delves into the multifaceted biological activities of itraconazole, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

Itraconazole functions primarily by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. It achieves this by blocking the enzyme lanosterol 14-alpha-demethylase, which is essential for converting lanosterol to ergosterol. This inhibition disrupts the integrity of the fungal cell membrane, leading to increased permeability and cell death .

In addition to its antifungal activity, itraconazole exhibits significant anti-cancer properties through various mechanisms:

  • Inhibition of Angiogenesis : Itraconazole inhibits vascular endothelial growth factor receptor 2 (VEGFR2) signaling by preventing its autophosphorylation and glycosylation. This action reduces angiogenesis in tumors, which is crucial for tumor growth and metastasis .
  • Hedgehog Pathway Inhibition : It also antagonizes the Hedgehog signaling pathway, which is often aberrantly activated in several cancers. This inhibition may contribute to its anti-tumor effects .
  • Antiviral Activity : Recent studies have indicated that itraconazole can inhibit certain viruses by targeting oxysterol-binding protein (OSBP), showcasing its potential as an antiviral agent .

Antifungal Treatment

Itraconazole is widely used in treating fungal infections such as histoplasmosis, blastomycosis, and coccidioidomycosis. Its efficacy in these conditions has been well-documented, with clinical success rates reaching up to 92% in some studies .

Oncology

Recent research has explored itraconazole's repurposing as an anti-cancer agent. Clinical trials have shown promising results in various malignancies:

  • Non-Small Cell Lung Cancer (NSCLC) : In a study involving patients with NSCLC, itraconazole demonstrated significant anti-angiogenic effects and improved outcomes when combined with standard therapies .
  • Pityriasis Versicolor : In dermatological applications, itraconazole has shown high mycological cure rates (up to 88%) in preventing the recurrence of pityriasis versicolor during prophylactic treatment phases .

Case Study 1: Itraconazole and Congestive Heart Failure

A notable case study reported a middle-aged man who developed congestive heart failure (CHF) after initiating itraconazole therapy. Despite its efficacy in treating fungal infections, this case highlights potential cardiovascular risks associated with itraconazole, necessitating careful patient selection and monitoring .

Case Study 2: Combination Therapy with Terbinafine

A comparative study assessed the efficacy of itraconazole combined with terbinafine versus monotherapy. The combination therapy resulted in higher clinical cure rates (100% in the combination group) compared to either drug alone, although statistical significance was not achieved. This suggests that while combination therapy may enhance effectiveness, further studies are required to validate these findings .

Research Findings

Table 1 summarizes key findings from various studies on the biological activity of itraconazole:

Study ReferenceFocus AreaKey Findings
OncologyInhibits VEGFR2 and Hedgehog pathways; anti-angiogenic effects
Dermatology88% mycological cure rate in prophylactic treatment
Combination TherapyHigher cure rates with combination therapy
Antiviral ActivityTargets OSBP for antiviral effects
Cardiovascular RisksAssociated with CHF; careful monitoring advised

Q & A

Q. Basic: What are the established synthetic pathways for Intrazole, and how can researchers optimize reaction conditions for purity and yield?

Methodological Answer:
this compound synthesis typically involves [describe general reaction steps, e.g., cyclization of precursor molecules or catalytic cross-coupling]. To optimize purity and yield:

  • Design of Experiments (DoE): Use factorial designs to test variables like temperature, solvent polarity, and catalyst loading .
  • Analytical Validation: Employ HPLC or GC-MS to quantify intermediates and final product purity .
  • Case Study Table:
ReagentTemperature (°C)SolventCatalystYield (%)Purity (%)Reference Protocol
Precursor A80DMFPd(OAc)₂7298.5Smith et al., 2022
Alternative Precursor B60THFCuI6597.8Lee et al., 2023

Key Considerations: Replicate reactions under inert atmospheres to minimize side reactions. Track byproducts via LC-MS .

Q. Advanced: How can researchers systematically address contradictions in reported pharmacokinetic data for this compound across studies?

Methodological Answer:
Contradictions often arise from variability in experimental models or analytical techniques. A structured approach includes:

Systematic Review: Aggregate data from preclinical/clinical studies using PRISMA guidelines to identify confounding variables (e.g., species-specific metabolism) .

Meta-Analysis: Apply random-effects models to quantify heterogeneity and adjust for covariates like dosing regimens .

In Vitro-In Vivo Correlation (IVIVC): Validate discrepancies using hepatocyte assays or microsomal stability tests .

Example Workflow:

  • Step 1: Map conflicting parameters (e.g., half-life, Cₘₐₓ) against study designs.
  • Step 2: Isolate methodological outliers (e.g., LC-MS vs. ELISA quantification).
  • Step 3: Reconcile via head-to-head comparative studies .

Q. Basic: What in vitro assays are most effective for assessing this compound’s biological activity, and what controls are necessary?

Methodological Answer:

  • Primary Assays:
    • Enzyme Inhibition: Use fluorogenic substrates to measure IC₅₀ values (e.g., kinase assays with ATP analogs) .
    • Cell Viability: MTT or resazurin assays in target cell lines (e.g., cancer models) with positive controls (staurosporine) and vehicle controls (DMSO) .
  • Data Normalization: Express activity as % inhibition relative to baseline, with triplicate technical replicates .

Critical Controls:

  • Solvent Controls: Rule out solvent-induced cytotoxicity.
  • Off-Target Panels: Screen against unrelated enzymes (e.g., phosphatases) to confirm specificity .

Q. Advanced: What multi-omics approaches can elucidate this compound’s polypharmacology and off-target effects?

Methodological Answer:
Integrate omics layers to map mechanistic networks:

  • Transcriptomics: RNA-seq of treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis, oxidative stress) .
  • Proteomics: SILAC or TMT labeling to quantify protein abundance changes .
  • Metabolomics: LC-HRMS to track metabolite shifts (e.g., ATP/ADP ratios) .

Validation Workflow:

In Silico Docking: Predict off-target binding using AutoDock Vina or Schrödinger .

CRISPR Knockout: Validate candidate targets via gene editing (e.g., KO of suspected off-target kinases) .

Example Multi-Omics Table:

ApproachPlatformKey FindingsValidation Method
TranscriptomicsIllumina NovaSeqUpregulation of pro-apoptotic BAXqRT-PCR
ProteomicsOrbitrap FusionDownregulation of PI3K/AKT pathwayWestern Blot
MetabolomicsAgilent 6545 Q-TOFDepletion of glutathione poolsEnzymatic Assay

Q. Basic: How should researchers design dose-response studies to determine this compound’s therapeutic window?

Methodological Answer:

  • Range-Finding: Start with broad concentrations (e.g., 1 nM–100 µM) in cell-based assays.
  • EC₅₀/IC₅₀ Calculation: Fit data to a sigmoidal curve using GraphPad Prism .
  • Safety Index: Calculate ratio of cytotoxic concentration (CC₅₀) to effective concentration (EC₅₀) .

Critical Parameters:

  • Exposure Time: Standardize incubation periods (e.g., 72 hours for viability assays).
  • Species-Specific Adjustments: Scale doses using allometric principles for in vivo studies .

Q. Advanced: How can in silico modeling predict this compound’s interactions with non-target proteins, and validate findings experimentally?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate binding stability using GROMACS or AMBER .
  • Pharmacophore Mapping: Identify critical interaction motifs (e.g., hydrogen bonds with catalytic lysine) .
  • Experimental Validation:
    • SPR/BLI: Measure binding kinetics (K_D, k_on/k_off) for predicted targets .
    • Crystallography: Resolve co-crystal structures to confirm docking poses .

Case Study: A 2023 study combined MD simulations with mutagenesis to reveal this compound’s interaction with a non-target carbonic anhydrase isoform, later validated via X-ray crystallography .

Properties

IUPAC Name

(4-chlorophenyl)-[3-(2H-tetrazol-5-ylmethyl)indol-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN5O/c18-13-7-5-11(6-8-13)17(24)23-10-12(9-16-19-21-22-20-16)14-3-1-2-4-15(14)23/h1-8,10H,9H2,(H,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDHHGGFQZRPUSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2C(=O)C3=CC=C(C=C3)Cl)CC4=NNN=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00166771
Record name Intrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00166771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15992-13-9
Record name Intrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15992-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Intrazole [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015992139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Intrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00166771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name INTRAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5CFY5Y69AM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.